molecular formula C27H25Cl2F2N3O B12409940 Lsd1-IN-26

Lsd1-IN-26

Cat. No.: B12409940
M. Wt: 516.4 g/mol
InChI Key: QNHOPWFOAWAAJS-HFZDXXHNSA-N
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Description

Lsd1-IN-26 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histones, thereby influencing chromatin structure and gene transcription. Inhibitors of LSD1, such as this compound, have garnered significant attention for their potential therapeutic applications, particularly in the treatment of various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-26 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic procedures are often proprietary and may be found in specialized chemical literature or patents .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for efficiency and yield, and ensuring the purity of the final product. This process may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Lsd1-IN-26 exerts its effects by inhibiting the enzymatic activity of LSD1. This inhibition prevents the demethylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the active site of LSD1, where it binds and blocks the enzyme’s catalytic activity. This disruption of LSD1 function can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting cancer cell growth and proliferation .

Properties

Molecular Formula

C27H25Cl2F2N3O

Molecular Weight

516.4 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[3-[[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]methyl]phenyl]methanone

InChI

InChI=1S/C27H25Cl2F2N3O/c28-22-6-5-20(14-23(22)29)33-8-10-34(11-9-33)27(35)19-3-1-2-17(12-19)16-32-26-15-21(26)18-4-7-24(30)25(31)13-18/h1-7,12-14,21,26,32H,8-11,15-16H2/t21-,26+/m0/s1

InChI Key

QNHOPWFOAWAAJS-HFZDXXHNSA-N

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CN[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CNC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

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